

A Comparative Guide to Dithiophosphinic and Dithiophosphoric Acids in Metal Solvent Extraction

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Compound of Interest			
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In the realm of hydrometallurgy and chemical separation, the choice of an appropriate extractant is paramount for achieving high efficiency and selectivity in metal recovery. Among the various classes of solvent extraction reagents, organophosphorus compounds, particularly dithiophosphinic and **dithiophosphoric acids**, have garnered significant attention. This guide provides an objective comparison of these two types of extractants, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific metal extraction needs.

At a Glance: Key Differences and Properties

Dithiophosphinic acids and **dithiophosphoric acid**s are both sulfur-containing organophosphorus extractants that function via a cation exchange mechanism. The primary structural difference lies in the atoms bonded to the central phosphorus atom. In dithiophosphinic acids, two organic groups are directly attached to the phosphorus, whereas in **dithiophosphoric acids**, two alkoxy groups are linked to the phosphorus. This structural variance significantly influences their chemical properties and extraction behavior.



Property	Dithiophosphinic Acids (e.g., Cyanex® 301)	Dithiophosphoric Acids (e.g., Di(2-ethylhexyl) dithiophosphoric acid)
Acidity	Stronger acids, allowing for extraction at lower pH values. [1][2]	Weaker acids compared to dithiophosphinic acids.
Extraction Power	Generally more powerful extractants.[3]	Effective, but typically less powerful than dithiophosphinates.
Selectivity	Exhibit high selectivity for certain metal separations, such as Co/Ni.	Selectivity is dependent on the specific metal and aqueous phase conditions.
Hydrolytic Stability	Exhibit great hydrolytic stability in acidic solutions.[1][3]	Can be prone to decomposition under strong oxidizing and hydrolytic conditions.[1][3]
Stripping	Metal stripping from the loaded organic phase can be more difficult.[3]	Generally, stripping is more readily achieved.
Commercial Availability	Commercially available, with Cyanex® 301 being a prominent example.	Various dialkyl dithiophosphoric acids are available or can be synthesized.

Comparative Extraction Performance

Direct, comprehensive comparative studies under identical conditions for a wide range of metals are limited in publicly available literature. However, by compiling data from various sources, a general performance comparison can be established. Dithiophosphinic acids, such as bis(2,4,4-trimethylpentyl) dithiophosphinic acid (the active component of Cyanex® 301), consistently demonstrate the ability to extract metals at lower pH values compared to other organophosphorus extractants.



Extraction of Cobalt and Nickel

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. Dithiophosphinic acids have shown particular promise in this application.

Table 1: pH at 50% Extraction (pH50) for Cobalt and Nickel

Extractant	Metal	pH ₅₀	Reference
Bis(2,4,4- trimethylpentyl) dithiophosphinic acid (Cyanex® 301)	Co(II)	~2.5 - 3.5	[2]
Ni(II)	~3.5 - 4.5	[2]	

Note: The pH₅₀ values are approximate and can vary based on experimental conditions such as extractant concentration, ionic strength, and temperature.

The lower pH₅₀ values for cobalt with dithiophosphinic acid indicate that it can be selectively extracted from solutions containing nickel by controlling the pH.

Extraction of Copper and Zinc

Dithiophosphinic acids are also highly effective for the extraction of copper and zinc from acidic solutions.

Table 2: Extraction Efficiency of Copper and Zinc with Dithiophosphinic Acid (Cyanex® 301)

Metal	Equilibrium pH	Extraction Efficiency (%)	Reference
Cu(II)	3.8	96.3	[2]
Zn(II)	~2.0 - 3.0	>95%	[2][4]

Dithiophosphoric acids are also utilized for the extraction of soft metals. For instance, di(2-ethylhexyl) **dithiophosphoric acid** (D2EHDTPA) has been shown to be highly effective for the



extraction of cadmium from phosphoric acid media.[5]

Stripping of Metals

A critical step in the solvent extraction process is the stripping of the extracted metal from the loaded organic phase for recovery. The stronger complexes formed by dithiophosphinic acids can make stripping more challenging, often requiring higher concentrations of mineral acids.[3]

Table 3: Stripping Conditions for Metals from Loaded Dithiophosphinic and **Dithiophosphoric Acids**

Extractant	Metal	Stripping Agent	Efficiency	Reference
Bis(2,4,4- trimethylpentyl) dithiophosphinic acid (Cyanex® 301)	Co(II), Ni(II)	Concentrated HCl or H ₂ SO ₄	Effective, but can be difficult	[6]
Di(2-ethylhexyl) dithiophosphoric acid (D2EHDTPA)	Cd(II)	4 M HCI	Quantitative	[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for solvent extraction using these reagents.

Experimental Protocol for Metal Extraction with Dithiophosphinic Acid (e.g., Cyanex® 301)

 Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing the metal salt(s) of interest (e.g., CoSO₄, NiSO₄) at a known concentration in a suitable matrix (e.g., dilute H₂SO₄). Adjust the pH of the aqueous solution to the desired value using a dilute acid or base.



- Preparation of Organic Phase: Dissolve a specific concentration of the dithiophosphinic acid extractant (e.g., 0.1 M Cyanex® 301) in a suitable organic diluent (e.g., kerosene, toluene).
- Extraction Procedure:
 - Mix equal volumes of the prepared aqueous and organic phases in a separatory funnel.
 - Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
 - Allow the phases to separate completely.
 - Separate the aqueous phase (raffinate) from the organic phase.
- Analysis: Analyze the metal concentration in the raffinate using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- Calculation of Extraction Efficiency: Calculate the percentage of metal extracted (%E) using the formula: %E = [(Co Ce) / Co] * 100 where Co is the initial metal concentration in the aqueous phase and Ce is the equilibrium metal concentration in the aqueous phase.

Experimental Protocol for Metal Stripping from Loaded Dithiophosphinic Acid

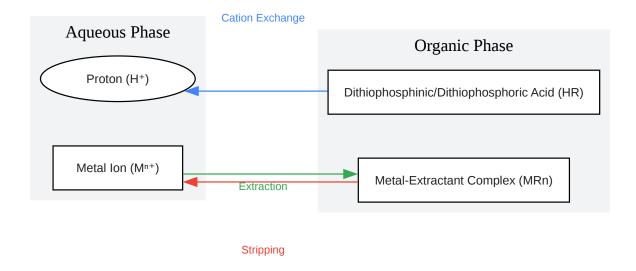
- Preparation of Loaded Organic Phase: Prepare a metal-loaded organic phase by following the extraction protocol with a higher initial metal concentration in the aqueous phase.
- Preparation of Stripping Solution: Prepare a stripping solution of a mineral acid (e.g., 2-4 M H₂SO₄ or HCl).
- Stripping Procedure:
 - Mix the loaded organic phase with the stripping solution at a specific aqueous-to-organic
 (A/O) phase ratio in a separatory funnel.



- Shake the funnel for a sufficient time to allow the metal ions to transfer back to the aqueous phase.
- Allow the phases to separate.
- Analysis: Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.

Visualizing the Extraction Process

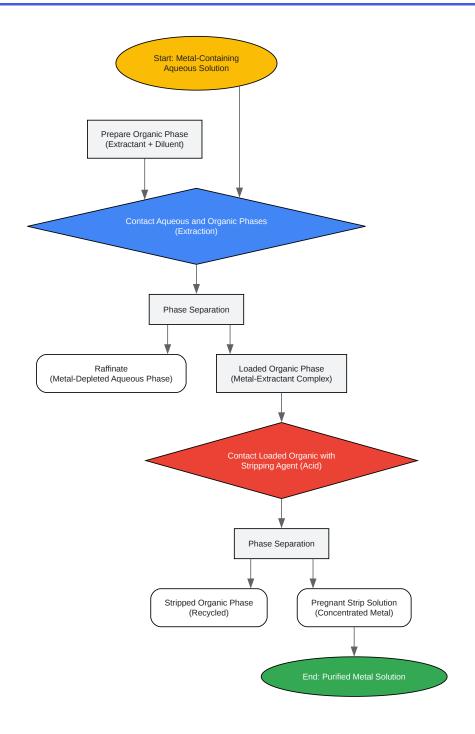
The following diagrams illustrate the fundamental relationships and workflows in solvent extraction using these organophosphorus acids.



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Caption: General mechanism of metal solvent extraction by dithiophosphinic/dithiophosphoric acids.





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Caption: A typical experimental workflow for solvent extraction and stripping of metals.

Conclusion

Both dithiophosphinic and **dithiophosphoric acid**s are potent extractants for a variety of metals. The choice between them depends on the specific application, including the target metal, the composition of the aqueous feed, and the desired process conditions.



- Dithiophosphinic acids (e.g., Cyanex® 301) are generally more powerful and stable
 extractants, capable of extracting metals from more acidic solutions. This makes them
 particularly suitable for processes where high acidity is a factor and for challenging
 separations like Co/Ni. However, the stripping of metals from loaded dithiophosphinic acids
 can be more difficult, requiring more aggressive conditions.
- Dithiophosphoric acids are also effective extractants, particularly for soft metals. While
 they may be less potent than their dithiophosphinic counterparts, the stripping of metals is
 often more straightforward.

For researchers and scientists, the selection of the appropriate extractant requires careful consideration of these trade-offs between extraction power, selectivity, stability, and the ease of stripping. It is recommended to perform preliminary experimental evaluations to determine the optimal extractant and conditions for a specific metal separation task.

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